![molecular formula C10H18ClNS B2808725 N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride CAS No. 1158585-38-6](/img/structure/B2808725.png)
N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 1048664-69-2 . It has a molecular weight of 220.79 .
Physical And Chemical Properties Analysis
“N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 220.79 . The compound is stored at temperatures between 28 C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives, related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have been designed and synthesized for potential medicinal applications. These derivatives were characterized using techniques such as 1H NMR, IR, and MS, emphasizing the importance of chemical synthesis in developing novel compounds (Z. Jing, 2010).
Antifungal Applications
- Compounds like butenafine hydrochloride, structurally similar to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have demonstrated excellent antifungal efficacy against dermatophytosis in animal models, indicating potential therapeutic applications for related compounds in treating fungal infections (T. Arika et al., 1990).
Neuroprotective Properties
- Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, structurally related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have been investigated for their neuroprotective properties, especially in models of ischemia-induced neurodegeneration, suggesting the potential use of such compounds in treating neurological disorders (L. Martin et al., 1994).
Potential in Facilitating Psychotherapy
- Studies have suggested that N-methyl derivatives of compounds like 1-(1,3-benzodioxol-5-yl)-2-butanamine could represent a new pharmacologic class called entactogens, potentially useful in psychotherapy. This indicates a new direction for therapeutic applications of related chemical structures (D. Nichols et al., 1986).
Ca(2+) Channel Blocker Applications
- Novel Ca(2+) channel blockers like LY042826, structurally similar to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have shown promising results in protecting against ischemia-induced brain injury, highlighting the potential of related compounds in treating cerebral ischemia (C. Hicks et al., 2000).
Pharmacological Activity of Benzothiophen Derivatives
- Studies on 2-(5-substituted 3-benzo[b]thienyl)ethylamines, related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, have contributed to understanding the pharmacological activity of benzothiophen derivatives, useful in drug development (N. Chapman et al., 1969).
Potential Adenosine Agonist
- Research on compounds like (R)-(3-chloro-2-thienyl)-2-butylamine, related to N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, has led to the development of potent adenosine agonists with high affinity for the adenosine A1 receptor, illustrating the relevance in cardiovascular and neurological therapies (C. Fink et al., 1992).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-4-9(3)11-7-10-8(2)5-6-12-10;/h5-6,9,11H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUERUCBOUKRXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CS1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2808643.png)
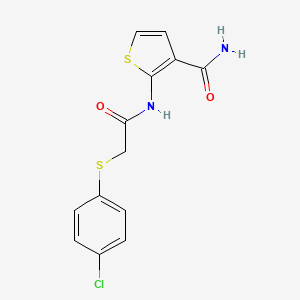
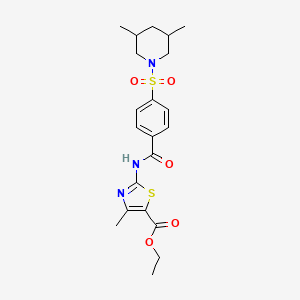
![N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808650.png)
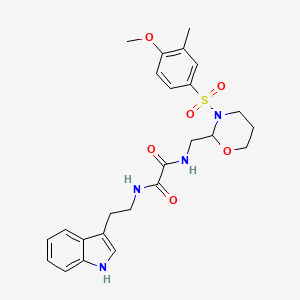
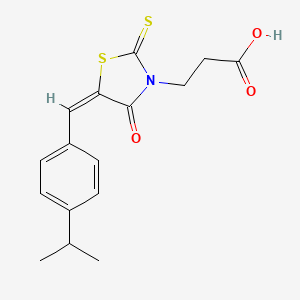
![ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate](/img/structure/B2808655.png)
![N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2808656.png)
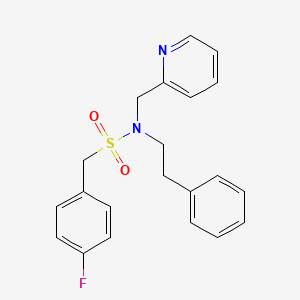
![[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2808659.png)
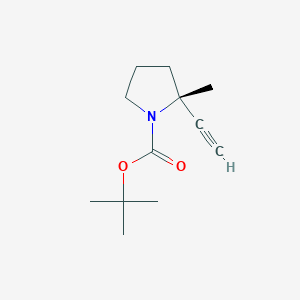
![N-(2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2808661.png)
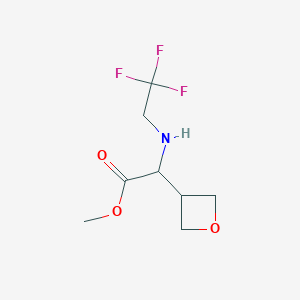
![(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2808665.png)